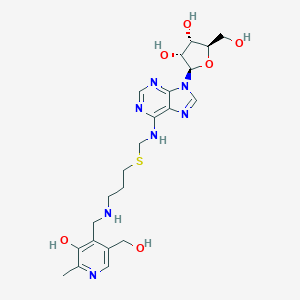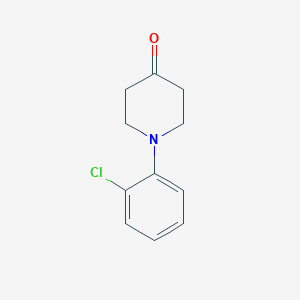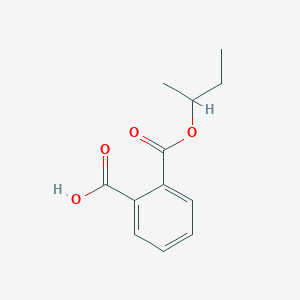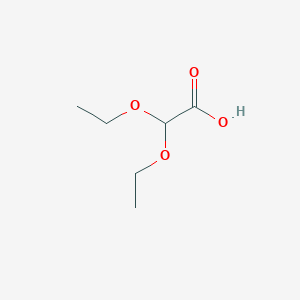![molecular formula C10H10N2OS B047059 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol CAS No. 120546-71-6](/img/structure/B47059.png)
6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol is not fully understood. However, studies have shown that the compound interacts with various cellular targets, including enzymes and receptors. It has been found to modulate the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. The compound has also been found to interact with dopamine receptors, which are involved in the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative stress. The compound has also been found to reduce inflammation, which is involved in the pathogenesis of various diseases. In addition, it has been shown to enhance cognitive function, making it a potential candidate for the treatment of cognitive disorders.
実験室実験の利点と制限
One of the main advantages of 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol is its high purity and stability, which makes it suitable for use in various lab experiments. In addition, the compound has been found to exhibit significant biological activity at low concentrations, making it a cost-effective option for research. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research of 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for cancer. In addition, further research can be conducted to investigate the mechanism of action of the compound and its interactions with cellular targets. Finally, the synthesis of analogs of the compound can be explored to improve its biological activity and selectivity.
In conclusion, this compound is a promising compound with potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol can be achieved through various methods. One of the most common methods is the reaction of 2-aminobenzaldehyde with thioacetamide in the presence of a catalyst such as acetic acid. The reaction yields the desired compound in good yields and high purity.
科学的研究の応用
6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant biological activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, it has been found to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
特性
CAS番号 |
120546-71-6 |
|---|---|
分子式 |
C10H10N2OS |
分子量 |
206.27 g/mol |
IUPAC名 |
6,7,8,9-tetrahydro-1H-[1,3]thiazolo[5,4-h]isoquinolin-2-one |
InChI |
InChI=1S/C10H10N2OS/c13-10-12-9-7-5-11-4-3-6(7)1-2-8(9)14-10/h1-2,11H,3-5H2,(H,12,13) |
InChIキー |
FWGVBYBPVOOPOC-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C=CC3=C2NC(=O)S3 |
正規SMILES |
C1CNCC2=C1C=CC3=C2NC(=O)S3 |
同義語 |
Thiazolo[5,4-h]isoquinolin-2(1H)-one, 6,7,8,9-tetrahydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)






![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)





